molecular formula C8H10N4 B3090067 N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 120537-51-1

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B3090067
CAS No.: 120537-51-1
M. Wt: 162.19 g/mol
InChI Key: WTSNCNMSQHZHLS-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.

Mechanism of Action

Target of Action

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a compound that belongs to the imidazole class . Imidazole compounds are known to interact with various targets in the body, including GABA A receptors, proton pumps, aromatase, and enzymes involved in carbohydrate metabolism . .

Mode of Action

Imidazole compounds are generally known to interact with their targets through various mechanisms, such as allosteric modulation, inhibition, or activation . The specific interaction of this compound with its targets would result in changes in the function of these targets, potentially leading to therapeutic effects.

Biochemical Pathways

Imidazole compounds can influence many cellular pathways. For instance, some imidazole compounds have been found to activate the IKK-ɛ and TBK1 enzymes, leading to the activation of the NF-kappaB pathway . .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their absorption and distribution in the body.

Result of Action

Imidazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents could be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and dimethylamine, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity to biological targets and its overall chemical reactivity. The presence of the N,N-dimethyl group can enhance its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .

Properties

IUPAC Name

N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)10-5-11-7/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNCNMSQHZHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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